molecular formula C4H8O4 B010352 2-Propanone, 1-hydroperoxy-1-methoxy-(9CI) CAS No. 107729-23-7

2-Propanone, 1-hydroperoxy-1-methoxy-(9CI)

Katalognummer: B010352
CAS-Nummer: 107729-23-7
Molekulargewicht: 120.1 g/mol
InChI-Schlüssel: WKDIYCKWLNCFHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methoxy-1-hydroperoxy-2-propanone is an organic compound with the molecular formula C4H8O4 It is a derivative of propanone, featuring both methoxy and hydroperoxy functional groups

Vorbereitungsmethoden

The synthesis of 1-Methoxy-1-hydroperoxy-2-propanone typically involves the reaction of methoxyacetone with hydrogen peroxide under controlled conditions. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the hydroperoxy group. The reaction conditions, including temperature and concentration of reactants, are carefully optimized to achieve a high yield of the desired product.

Analyse Chemischer Reaktionen

1-Methoxy-1-hydroperoxy-2-propanone undergoes various chemical reactions, including:

    Oxidation: The hydroperoxy group can be further oxidized to form more stable peroxides or other oxygenated products.

    Reduction: The compound can be reduced to form methoxypropanol or other alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-1-hydroperoxy-2-propanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.

    Biology: The compound’s reactivity with biological molecules is studied to understand its potential effects on biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals or as a reagent in drug synthesis.

    Industry: While not widely used in industrial applications, it has potential as a specialty chemical in the production of fine chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Methoxy-1-hydroperoxy-2-propanone involves its reactivity with other molecules. The hydroperoxy group is highly reactive and can participate in redox reactions, leading to the formation of various products. The methoxy group can also undergo substitution reactions, making the compound versatile in chemical synthesis. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

1-Methoxy-1-hydroperoxy-2-propanone can be compared with other similar compounds, such as:

    Methoxyacetone: Lacks the hydroperoxy group, making it less reactive in oxidation reactions.

    Hydroperoxyacetone: Contains a hydroperoxy group but lacks the methoxy group, affecting its reactivity and applications.

    Methoxypropanol: A reduction product of 1-Methoxy-1-hydroperoxy-2-propanone, used in different applications due to its alcohol functional group.

Eigenschaften

CAS-Nummer

107729-23-7

Molekularformel

C4H8O4

Molekulargewicht

120.1 g/mol

IUPAC-Name

1-hydroperoxy-1-methoxypropan-2-one

InChI

InChI=1S/C4H8O4/c1-3(5)4(7-2)8-6/h4,6H,1-2H3

InChI-Schlüssel

WKDIYCKWLNCFHJ-UHFFFAOYSA-N

SMILES

CC(=O)C(OC)OO

Kanonische SMILES

CC(=O)C(OC)OO

Synonyme

2-Propanone, 1-hydroperoxy-1-methoxy- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.